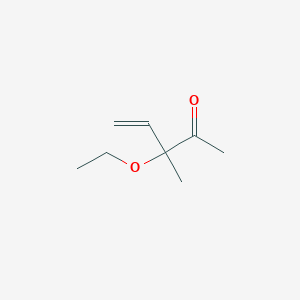
3-Ethoxy-3-methylpent-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-3-methylpent-4-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate enol ether, which then undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-3-methylpent-4-en-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
3-Ethoxy-3-methylpent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 3-ethoxy-3-methylpent-4-en-2-one involves its interaction with various molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and its potential biological activity.
Comparison with Similar Compounds
3-Methyl-3-penten-2-one: Similar structure but lacks the ethoxy group.
4-Methyl-3-penten-2-one: Similar structure with a different substitution pattern.
3-Ethoxy-2-pentanone: Similar structure but with a different position of the double bond.
Uniqueness: 3-Ethoxy-3-methylpent-4-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy group and enone structure make it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
61042-53-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-ethoxy-3-methylpent-4-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-5-8(4,7(3)9)10-6-2/h5H,1,6H2,2-4H3 |
InChI Key |
VSZBVGUTSGQRBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


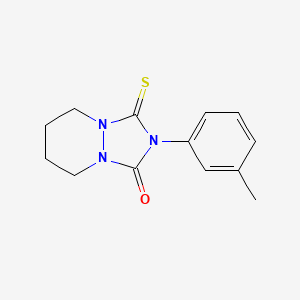
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
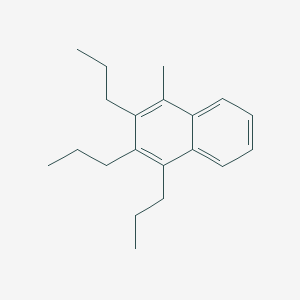
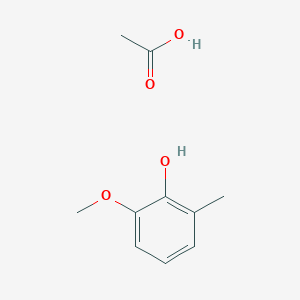
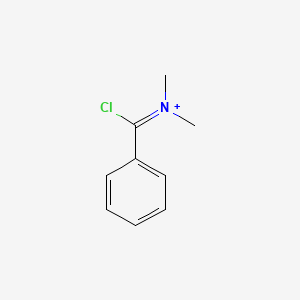
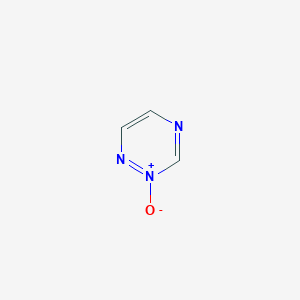
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)

![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
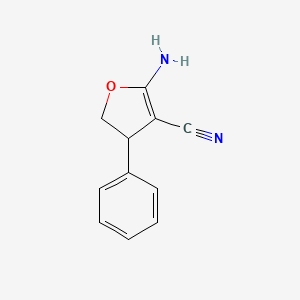
![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)
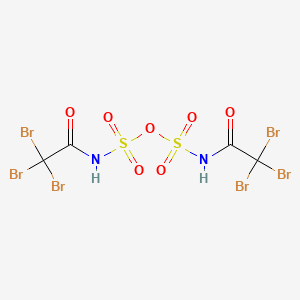
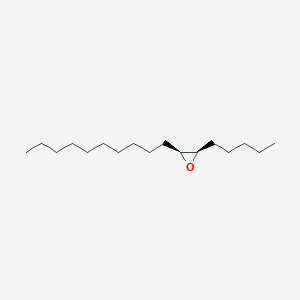
![Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-](/img/structure/B14601397.png)
